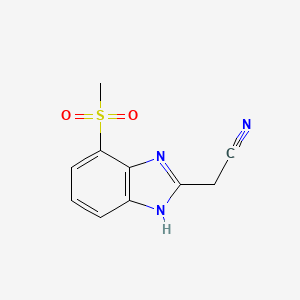

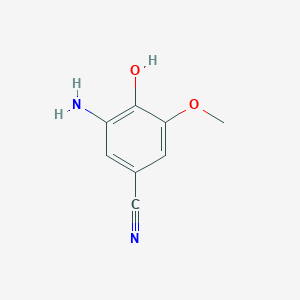

3-Amino-4-hydroxy-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-hydroxy-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H8N2O2. It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxy-5-methoxybenzonitrile is represented by the InChI code: 1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 . The molecular weight of this compound is 164.164.Physical And Chemical Properties Analysis

3-Amino-4-hydroxy-5-methoxybenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . to 97% .Applications De Recherche Scientifique

Corrosion Inhibition

3-Amino-4-hydroxy-5-methoxybenzonitrile and its derivatives have been primarily studied for their corrosion inhibition properties. A study found that certain 2-aminobenzene-1,3-dicarbonitriles derivatives, including compounds similar to 3-Amino-4-hydroxy-5-methoxybenzonitrile, demonstrated significant corrosion inhibition on mild steel in acidic solutions. Among the tested compounds, one with a structure closely related to 3-Amino-4-hydroxy-5-methoxybenzonitrile exhibited an impressive inhibition efficiency of 97.83% at 100 mg/L. The study used techniques like weight loss, electrochemical methods, Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray Spectroscopy (EDX) to confirm the formation of a protective layer on the mild steel surface. The study also conducted Quantum chemical calculations to support the experimental observations (Verma, Quraishi, & Singh, 2015).

Anticancer Activities

The compound's structure closely resembles that of other compounds used in synthesizing anticancer agents. Specifically, a study synthesized a series of 4-aminoquinazoline derivatives for their anticancer activities, starting from compounds structurally similar to 3-Amino-4-hydroxy-5-methoxybenzonitrile. Preliminary bioassay tests indicated that these derivatives had notable activities against Bcap-37 cell proliferation (Li, 2015).

Material Science

In another study, the compound was part of a process to synthesize 3,4-Bis(4′-amino-3′,5′-dinitrobenzene-1′-yl)furoxan, a material with potentially valuable thermal properties. This synthesis involved multiple steps starting from 4-methoxybenzonitrile, indicating the versatility of such compounds in material science (Hui, 2012).

Pharmaceutical Applications

A study synthesized Gefitinib, a drug used in cancer treatment, starting from a compound structurally related to 3-Amino-4-hydroxy-5-methoxybenzonitrile. This underscores the potential application of this compound in the synthesis of pharmaceuticals (Jin et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-amino-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMILGSFFZLODF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-5-methoxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)